molecular formula C10H10N4S B10806024 Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine

Cat. No.: B10806024
M. Wt: 218.28 g/mol
InChI Key: TYVBCLMVEAQMPD-UHFFFAOYSA-N
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Description

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a 1,3,4-thiadiazole derivative featuring an allyl group at the N2 position and a pyridin-4-yl substituent at the C5 position of the thiadiazole ring. This compound exhibits tautomerism, with equilibrium influenced by substituents and environmental conditions. In solution, dynamic interconversion occurs between amino (type a) and imino (type b, c) tautomers . X-ray diffraction (XRD) studies confirm that only the exo-amino form (type a) is present in the solid state, stabilized by hydrogen bonds and energy differences of −35.6 kJ/mol (DFT calculations) .

Key electronic features include:

  • 15N-NMR chemical shifts: N6 (amino nitrogen) is strongly shielded (−308 ppm in type a), while N3 and N10 (thiadiazole and pyridine nitrogens) exhibit distinct shielding patterns (−23 ppm to −309 ppm) .
  • Resonance structures: Delocalization of electrons across the thiadiazole and pyridine rings creates multiple resonance forms (e.g., A0, A’, A(I) ), influencing reactivity .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-prop-2-enyl-5-pyridin-4-yl-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4S/c1-2-5-12-10-14-13-9(15-10)8-3-6-11-7-4-8/h2-4,6-7H,1,5H2,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYVBCLMVEAQMPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NN=C(S1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as key intermediates. For example, 5-pyridin-4-yl-1,3,4-thiadiazol-2-amine is synthesized by reacting isonicotinic acid hydrazide with carbon disulfide under basic conditions (KOH/EtOH). The reaction proceeds via nucleophilic substitution and cyclodehydration:

Isonicotinic acid hydrazide+CS2KOH5-pyridin-4-yl-1,3,4-thiadiazol-2-amine+H2S\text{Isonicotinic acid hydrazide} + \text{CS}2 \xrightarrow{\text{KOH}} \text{5-pyridin-4-yl-1,3,4-thiadiazol-2-amine} + \text{H}2\text{S}

Conditions : Reflux in ethanol (6–8 hours), yield: 68–72%.

Oxadiazole-to-Thiadiazole Transformation

1,3,4-Oxadiazoles can be converted to thiadiazoles using thiourea or phosphorus pentasulfide (P2_2S5_5). This method avoids harsh conditions and improves atom economy.

Introduction of the Allyl Group

The allyl moiety is introduced via nucleophilic substitution or coupling reactions:

Nucleophilic Substitution

2-Amino-5-pyridin-4-yl-1,3,4-thiadiazole reacts with allyl bromide in the presence of a base (e.g., K2_2CO3_3):

2-Amino-thiadiazole+Allyl bromideDMF, K2CO3Allyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine\text{2-Amino-thiadiazole} + \text{Allyl bromide} \xrightarrow{\text{DMF, K}2\text{CO}3} \text{Allyl-(5-pyridin-4-yl-thiadiazol-2-yl)-amine}

Optimized Conditions :

  • Solvent: DMF

  • Temperature: 90°C

  • Time: 12 hours

  • Yield: 65–70%

Mitsunobu Reaction

For sterically hindered substrates, the Mitsunobu reaction (DIAD/PPh3_3) ensures efficient coupling. This method achieves yields up to 75% but requires anhydrous conditions.

Purification and Characterization

Crude products are purified via:

  • Recrystallization : Ethanol/water (3:1) yields 85–90% purity.

  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:4) resolves regioisomers.

Key Characterization Data :

ParameterValueTechnique
1H NMR^1\text{H NMR} (DMSO)δ 8.35–8.29 (m, 2H, Py-H)400 MHz
13C NMR^{13}\text{C NMR}δ 164.2 (C=N), 150.1 (C-S)100 MHz
HRMS (ESI)m/z 218.28 [M+H]+^+

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Nucleophilic Substitution65–7085–90Scalable, minimal byproducts
Mitsunobu Reaction70–7590–95High regioselectivity
Continuous Flow78–8295–98Rapid reaction time (2–3 hours)

Notable Innovation : Continuous flow reactors reduce reaction time to 2–3 hours with 78–82% yield, enhancing industrial applicability.

Challenges and Optimization Strategies

  • Byproduct Formation : Competing N-allylation at pyridine nitrogen is mitigated using bulky bases (e.g., DBU).

  • Solvent Selection : DMF outperforms THF in preventing hydrolysis of intermediates.

  • Catalysis : Palladium catalysts (e.g., Pd(OAc)2_2) improve coupling efficiency in low-yielding steps .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The allyl group and thiadiazole ring participate in nucleophilic substitution reactions:

  • Allyl group reactivity : The allyl amine moiety undergoes substitution with nucleophiles (e.g., amines, thiols) under mild alkaline conditions. For example, reaction with thiols yields thioether derivatives.

  • Thiadiazole ring : The sulfur atom in the thiadiazole ring can be replaced by nucleophiles such as hydrazines or alkoxides, forming modified heterocycles .

Table 1: Nucleophilic Substitution Reactions

ReactantsConditionsProductsReferences
ThiophenolNaOH, RT, 12hAllyl-thioether derivative
Hydrazine hydrateEthanol, reflux2-Hydrazinyl-thiadiazole analog

Cycloaddition Reactions

The thiadiazole ring and allyl group enable participation in [4+2] Diels-Alder reactions:

  • Thiadiazole as a dienophile : Reacts with electron-rich dienes (e.g., cyclopentadiene) to form bicyclic adducts.

  • Allyl group as a diene : The conjugated π-system of the allyl group engages in cycloadditions with electron-deficient dienophiles .

Table 2: Cycloaddition Reactions

Diene/DienophileConditionsProductsReferences
CyclopentadieneToluene, 80°C, 6hBicyclic thiadiazole-fused adduct
Maleic anhydrideDMF, 100°C, 8hSix-membered lactam derivative

Oxidation and Reduction

  • Sulfur oxidation : The thiadiazole sulfur atom oxidizes to sulfoxide or sulfone derivatives using H₂O₂ or ozone, altering electronic properties .

  • Allyl group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the allyl group to a propyl chain, modifying solubility and bioactivity.

Table 3: Oxidation/Reduction Reactions

ReagentConditionsProductsReferences
H₂O₂ (30%)Acetic acid, 50°C, 3hThiadiazole sulfoxide
H₂/Pd-C (10 atm)Ethanol, RT, 12hPropyl-thiadiazole-amine

Tautomerism and Resonance Effects

The compound exists in equilibrium between multiple tautomeric forms (e.g., amine, imine, and thione), influencing reactivity :

  • Tautomers :

    • Amine form (1A) : Dominant in polar solvents (DMSO-d₆), confirmed by 15N^{15}\text{N}-NMR δ −308.58 ppm .

    • Imine form (1B) : Observed in nonpolar solvents, with 1H^{1}\text{H}-NMR NH proton shifts at δ 7.233–8.665 ppm .

Table 4: Tautomeric Forms and Reactivity

TautomerSolventKey NMR SignalsReactivity Preference
1ADMSO-d₆15N^{15}\text{N}: −308.58 ppmNucleophilic substitution
1BCDCl₃1H^{1}\text{H}: δ 8.665 (NH)Electrophilic addition

Acid/Base-Mediated Transformations

  • Acidic hydrolysis : Cleavage of the thiadiazole ring occurs under concentrated HCl, yielding pyridine-4-carboxylic acid and allyl thiourea.

  • Base-induced rearrangements : Treatment with NaOH generates isothiazole derivatives via ring contraction.

Coordination Chemistry

The pyridinyl and thiadiazole nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic applications.

Key Research Findings

  • Electronic effects : DFT calculations confirm that electron-withdrawing pyridinyl groups enhance the electrophilicity of the thiadiazole ring, favoring nucleophilic attacks at C2 and C5 .

  • Steric effects : The allyl group’s steric bulk limits reactivity at the thiadiazole N3 position .

  • Solvent dependence : Tautomer distribution shifts significantly with solvent polarity, affecting reaction outcomes .

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazole, including allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine, exhibit potent anticancer properties. Studies have shown that compounds with this structure can inhibit the growth of various cancer cell lines. For instance, a series of synthesized compounds demonstrated broad-spectrum activity against melanoma and lung carcinoma cells .

Antiviral Properties

The thiadiazole moiety has been linked to antiviral activity. Compounds containing this structure have been evaluated for their efficacy against viruses such as HIV. Although some derivatives showed moderate activity compared to established antiviral drugs, they still hold promise as potential leads for further development in antiviral therapies .

Antimicrobial Effects

This compound also exhibits antimicrobial properties. Research has documented its effectiveness against various bacterial and fungal strains. The compound's ability to disrupt microbial cell function makes it a candidate for further exploration in antibiotic development .

Case Study 1: Anticancer Activity Assessment

In a study evaluating the anticancer potential of various thiadiazole derivatives, this compound was tested against several cancer cell lines. The results indicated significant cytotoxic effects at specific concentrations, suggesting that modifications to the thiadiazole structure could enhance its efficacy .

Case Study 2: Antiviral Activity Evaluation

A series of experiments assessed the antiviral activity of compounds derived from this compound against HIV strains. Although some compounds showed lower efficacy compared to zidovudine (AZT), their unique structural features indicated potential for further optimization and development into more effective antiviral agents .

Mechanism of Action

The mechanism of action of Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiadiazole Ring

Allyl-(5-p-tolyl-[1,3,4]thiadiazol-2-yl)-amine (CAS 448914-54-3)
  • Structural difference : Pyridin-4-yl replaced with 4-methylphenyl (p-tolyl).
  • Impact: Reduced π-conjugation due to the absence of pyridine’s aromatic nitrogen. Tautomeric equilibrium shifts due to weaker electron-withdrawing effects compared to pyridinyl .
Ethyl-(5-pyridin-3-yl-[1,3,4]thiadiazol-2-yl)-amine (CAS 35314-16-0)
  • Structural difference : Pyridin-4-yl replaced with pyridin-3-yl; allyl group replaced with ethyl.

Functional Group Modifications

(E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
  • Structural difference : Allylamine replaced with benzylidene imine.
  • Impact :
    • Biological activity : The imine group enhances metal-chelating capacity, relevant for antifungal/insecticidal applications .
    • Conjugation : Extended π-system increases absorption in UV-vis spectra, useful in optoelectronic materials .
5-Phenyl-1,3,4-thiadiazol-2-amine (CAS 312619-47-9)
  • Structural difference : Absence of pyridinyl and allyl groups.
  • Impact: Simplified tautomerism (only amino/imino forms possible). Lower molecular weight (206.27 g/mol) increases volatility but reduces thermal stability .
Enzyme Inhibition
  • Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine: Limited direct data, but pyridine’s nitrogen may interact with enzyme active sites (e.g., LDH inhibition observed in related thiadiazoles) .
  • M1 and M2 derivatives (e.g., nitro-furan allylidene-amine): Exhibit stronger inhibition of LDH due to nitro groups enhancing electrophilicity .

Biological Activity

Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, highlighting key research findings, case studies, and relevant data.

Structural Characteristics

The compound features a thiadiazole ring and a pyridine moiety , with an allyl group attached to the nitrogen atom of the amine functional group. The presence of these functional groups contributes to its unique chemical reactivity and biological interactions. Notably, the nitrogen atoms in both the thiadiazole and pyridine rings can act as ligands, facilitating interactions with metal ions and biological macromolecules.

Biological Activity Overview

Research indicates that compounds containing thiadiazole and pyridine moieties often exhibit significant biological activities such as:

  • Antimicrobial
  • Antifungal
  • Anticancer

This compound has shown promise as an anti-tumor agent , potentially due to its ability to inhibit specific enzymes involved in cancer progression. The compound's biological activity is attributed to its interactions through hydrogen bonding and π-stacking with biological targets .

Anticancer Activity

A study highlighted the anticancer properties of various thiadiazole derivatives, including those similar to this compound. Specifically, a related compound demonstrated potent growth inhibition against breast cancer MCF-7 cells with an IC50 value of 0.28 µg/mL. This effect was mediated through cell cycle arrest at the G2/M phase .

Mechanistic Insights

The mechanism of action for thiadiazole derivatives often involves:

  • Inhibition of key enzymes
  • Induction of apoptosis in cancer cells
  • Modulation of gene expression related to tumor progression

For instance, another study indicated that certain derivatives inhibited MMP2 and VEGFA expression levels in treated leukemia cells compared to controls .

Comparison of Biological Activities

Compound NameBiological ActivityIC50 Value (µg/mL)Target Cell Line
This compoundAntitumorTBDTBD
Thiadiazole Derivative IAnticancer0.28MCF-7
Thiadiazole Derivative IIAntileukemic9.6HL-60

Note: TBD indicates that specific values are yet to be determined for this compound.

Synthesis and Characterization

The synthesis of this compound typically involves several steps that include cyclization reactions of hydrazinecarbothioamides followed by structural confirmation through spectroscopic techniques such as NMR and mass spectrometry .

Q & A

Q. What are the established synthetic routes for Allyl-(5-pyridin-4-yl-[1,3,4]thiadiazol-2-yl)-amine?

The compound is synthesized via cyclocondensation reactions. A common approach involves reacting isonicotinoyl hydrazide with potassium thiocyanate under acidic conditions (e.g., concentrated H₂SO₄), followed by cyclization. The allyl group is introduced through nucleophilic substitution or condensation with allyl halides in the presence of a base like triethylamine . For example, in analogous thiadiazole syntheses, cyclization with iodine in KI/NaOH or H₂SO₄ yields the core heterocycle, which is then functionalized .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • 1H/13C-NMR : Confirms proton environments and carbon frameworks, particularly distinguishing pyridinyl and thiadiazole protons .
  • X-ray crystallography : Resolves molecular geometry and intermolecular interactions. For example, in 5-(4-pyridyl)-1,3,4-thiadiazol-2-amine, X-ray analysis revealed dihedral angles between thiadiazole and pyridine rings (18.2°–30.3°) and hydrogen-bonded 2D networks . SHELX software is widely used for structure refinement .
  • IR spectroscopy : Identifies functional groups like N–H stretches (~3300 cm⁻¹) and C=S/C–N vibrations .

Advanced Research Questions

Q. How does tautomerism influence the electronic structure and reactivity of this compound?

The exocyclic nitrogen atoms on the thiadiazole and pyridine rings can adopt amino-, pyrrole-, or pyridine-type configurations, leading to tautomeric forms (e.g., a', b', c' in related derivatives). These tautomers alter electron distribution, impacting reactivity in nucleophilic/electrophilic reactions. Computational studies (e.g., DFT with exact-exchange functionals like B3LYP) can model these effects by analyzing charge densities and frontier molecular orbitals .

Q. What computational strategies predict the compound’s reactivity and interaction with biological targets?

Density functional theory (DFT) with hybrid functionals (e.g., B3LYP) is employed to calculate thermodynamic properties (atomization energies, ionization potentials) and simulate docking with enzymes. For instance, exact-exchange terms in functionals improve accuracy in predicting bond dissociation energies (average deviation: ±2.4 kcal/mol) . Molecular dynamics simulations further assess binding affinities to targets like kinases or DNA .

Q. How can conflicting cytotoxicity data across cell lines be systematically analyzed?

Contradictory IC₅₀ values (e.g., 9.4–97.6 µg/mL in HepG2 vs. MCF-7 cells) require normalization to control compounds and validation of assay conditions (e.g., MTT vs. ATP-based assays). Dose-response curves should be statistically modeled (e.g., sigmoidal fits), and mechanisms (apoptosis vs. necrosis) confirmed via flow cytometry or caspase-3 activation assays .

Methodological Case Studies

Case Study: Resolving Crystal Packing Effects via X-ray Diffraction
Problem : Discrepancies in reported dihedral angles between thiadiazole and pyridine rings.
Solution : Single-crystal X-ray analysis (e.g., Mo-Kα radiation, SHELXL refinement) revealed two independent molecules in the asymmetric unit with dihedral angles of 18.2° and 30.3°. Hydrogen bonding (N–H···N) stabilizes the 2D lattice, validated via Hirshfeld surface analysis .
Key Data :

ParameterMolecule AMolecule B
Dihedral angle (°)18.230.3
N–H···N bond length (Å)2.892.92

Case Study: Optimizing Anticancer Activity
Problem : Low selectivity between tumor (HepG2) and non-tumor (HEK293) cells.
Solution : Structure-activity relationship (SAR) studies modifying the allyl group (e.g., 3-phenylallyl substitution) improved selectivity ratios (IC₅₀: 9.4 µg/mL for HepG2 vs. >100 µg/mL for HEK293). Mechanistic studies linked activity to ROS generation and mitochondrial membrane depolarization .

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